molecular formula C14H13ClO2S B14733310 1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene CAS No. 10413-63-5

1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene

Cat. No.: B14733310
CAS No.: 10413-63-5
M. Wt: 280.8 g/mol
InChI Key: ZXVFJDQEZZETIG-UHFFFAOYSA-N
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Description

1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene is an organic compound with the molecular formula C14H13ClO2S It is a derivative of benzene, featuring a chlorine atom and a phenylmethanesulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene typically involves the reaction of 1-chloro-4-methylbenzene with phenylmethanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group replaces a hydrogen atom on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as sulfoxides or sulfones.

    Reduction Reactions: Reduction can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in ethanol at elevated temperatures.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: 1-Hydroxy-4-[(phenylmethanesulfonyl)methyl]benzene.

    Oxidation: 1-Chloro-4-[(phenylmethanesulfonyl)methyl]sulfoxide.

    Reduction: 1-Chloro-4-[(phenylmethanesulfonyl)methyl]sulfide.

Scientific Research Applications

1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing enzyme activity and protein function. The chlorine atom can participate in halogen bonding, further modulating the compound’s biological activity.

Comparison with Similar Compounds

    1-Chloro-4-methylbenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    1-Chloro-4-[(methylsulfonyl)methyl]benzene: Similar structure but with a methyl group instead of a phenyl group, affecting its chemical and biological properties.

    1-Chloro-4-[(phenylsulfonyl)methyl]benzene: Similar but with a different sulfonyl group, leading to variations in reactivity and applications.

Uniqueness: 1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene is unique due to the presence of both a chlorine atom and a phenylmethanesulfonyl group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

10413-63-5

Molecular Formula

C14H13ClO2S

Molecular Weight

280.8 g/mol

IUPAC Name

1-(benzylsulfonylmethyl)-4-chlorobenzene

InChI

InChI=1S/C14H13ClO2S/c15-14-8-6-13(7-9-14)11-18(16,17)10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

ZXVFJDQEZZETIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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